Introduction: The Privileged Piperidine Scaffold and the Significance of Chirality
Introduction: The Privileged Piperidine Scaffold and the Significance of Chirality
An In-Depth Technical Guide to (R)-3-Methoxypiperidine: A Cornerstone for Modern Drug Discovery
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide array of clinically successful pharmaceuticals.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of properties: its saturated, flexible chair-like conformation allows for precise three-dimensional positioning of substituents, while its basic nitrogen atom provides a key site for molecular interactions and modulation of physicochemical properties like solubility.[2] These attributes have made the piperidine motif a critical component in drugs targeting central nervous system (CNS) disorders, cancers, and infectious diseases.[2]
Within this important class of compounds, chiral-substituted piperidines have garnered immense interest. The introduction of a defined stereocenter can profoundly influence a molecule's biological activity by enhancing binding affinity and selectivity for its target, improving pharmacokinetic properties, and reducing off-target effects or toxicity.[3][4] (R)-3-Methoxypiperidine is an exemplar of such a chiral building block. Its rigid piperidine core, combined with the specific (R)-configuration at the C3 position and the presence of a methoxy group, makes it an invaluable intermediate for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).
This guide provides a comprehensive technical overview of (R)-3-Methoxypiperidine, detailing its chemical and structural properties, spectroscopic signature, a validated synthetic pathway, and its critical role in the development of next-generation therapeutics.
Physicochemical and Structural Properties
(R)-3-Methoxypiperidine is a chiral organic compound valued for its specific stereochemistry. Its core properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | (3R)-3-methoxypiperidine | |
| CAS Number | 651341-54-7 | |
| Molecular Formula | C₆H₁₃NO | [5] |
| Molecular Weight | 115.17 g/mol | [5][6] |
| Appearance | Colorless liquid (typical) | [6] |
| Boiling Point | ~149.9 °C at 760 mmHg (racemate) | [6] |
| Density | ~0.93 g/cm³ (racemate) | [6] |
| Solubility | Soluble in water and organic solvents | [6] |
| pKa | 9.35 ± 0.10 (Predicted) | [6] |
Structural Analysis and Stereochemistry
The structure of (R)-3-Methoxypiperidine consists of a saturated piperidine ring with a methoxy (-OCH₃) group attached to the carbon at position 3.
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Ring Conformation: Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. The nitrogen atom can invert its configuration, and the ring can undergo a chair-flip. In the most stable conformation, substituents typically favor the equatorial position to reduce 1,3-diaxial interactions. For 3-substituted piperidines, an equilibrium exists between two chair conformers, with the methoxy group occupying either an axial or equatorial position. The equatorial conformation is generally favored.
-
Chirality: The carbon atom at the C3 position is a stereocenter, giving rise to two enantiomers: (R) and (S). In (R)-3-Methoxypiperidine, the substituents around this chiral center are arranged in a specific three-dimensional orientation as defined by the Cahn-Ingold-Prelog priority rules. This defined stereochemistry is paramount, as biological systems (e.g., enzymes and receptors) are chiral, and selective interaction with one enantiomer is often responsible for the desired therapeutic effect.[3]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of (R)-3-Methoxypiperidine. While a definitive spectrum for this specific compound is not publicly available, the expected spectral data can be reliably predicted based on its structure and data from closely related analogs like (R)-1-Boc-3-hydroxypiperidine.[7]
Expected ¹H and ¹³C NMR Data
| ¹H NMR (Proton) | Expected Chemical Shift (δ, ppm) | Description |
| -OCH₃ | 3.3 - 3.4 | Singlet, 3H (Methoxy protons) |
| H-3 | 3.1 - 3.3 | Multiplet, 1H (Proton at the chiral center) |
| H-2, H-6 (axial & eq) | 2.5 - 3.1 | Multiplets, 4H (Protons adjacent to Nitrogen) |
| H-4, H-5 (axial & eq) | 1.4 - 2.0 | Multiplets, 4H (Remaining ring protons) |
| N-H | 1.5 - 2.5 | Broad singlet, 1H (Amine proton, exchangeable) |
| ¹³C NMR (Carbon) | Expected Chemical Shift (δ, ppm) | Description |
| C-3 | 75 - 78 | Carbon bearing the methoxy group |
| -OCH₃ | 55 - 57 | Methoxy carbon |
| C-2 | 52 - 55 | Carbon adjacent to N |
| C-6 | 46 - 49 | Carbon adjacent to N |
| C-4 | 30 - 33 | Ring carbon |
| C-5 | 20 - 23 | Ring carbon |
Causality Note: The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The carbon C-3, directly attached to the oxygen of the methoxy group, is the most downfield-shifted carbon in the ring. The protons on carbons adjacent to the nitrogen (C-2 and C-6) are shifted downfield relative to other methylene protons.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands:
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N-H Stretch: A moderate, broad peak around 3300-3500 cm⁻¹.
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C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (sp³ C-H).
-
C-O Stretch: A strong peak in the 1070-1150 cm⁻¹ region, characteristic of an ether linkage.
Enantioselective Synthesis Protocol
Achieving high enantiomeric purity is the primary challenge in synthesizing (R)-3-Methoxypiperidine. Direct synthesis from achiral precursors typically yields a racemic mixture, which is difficult and inefficient to resolve. A more robust and field-proven strategy involves a two-step sequence starting from a commercially available chiral precursor, (R)-1-Boc-3-hydroxypiperidine (CAS 143900-43-0).[8] This approach ensures the desired stereochemistry is preserved throughout the synthesis.
The causality behind this two-step process is clear:
-
Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is critical because the free amine is basic and nucleophilic, which would interfere with the subsequent methylation step by reacting with the methylating agent.
-
Modification & Deprotection: The hydroxyl group of the protected intermediate is then converted to the target methoxy ether. Finally, the Boc protecting group is removed under acidic conditions to yield the final product.
Experimental Workflow: Synthesis of (R)-3-Methoxypiperidine
Caption: Two-step synthesis of (R)-3-Methoxypiperidine from a chiral precursor.
Step-by-Step Methodology
Step 1: Synthesis of (R)-1-Boc-3-methoxypiperidine
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Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-1-Boc-3-hydroxypiperidine (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Self-Validation: Hydrogen gas evolution will be observed; ensure the system is properly vented.
-
Stirring: Allow the resulting slurry to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Methylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours). Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield (R)-1-Boc-3-methoxypiperidine as a clear oil.
Step 2: Synthesis of (R)-3-Methoxypiperidine (Boc Deprotection)
-
Reaction Setup: Dissolve the purified (R)-1-Boc-3-methoxypiperidine (1.0 eq) from Step 1 in dichloromethane (DCM, ~0.3 M).
-
Acidolysis: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at room temperature. Self-Validation: Gas (isobutylene) evolution may be observed.
-
Stirring: Stir the reaction at room temperature for 2-4 hours. Self-Validation: Monitor by TLC until the protected intermediate is fully consumed.
-
Solvent Removal: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
Neutralization & Extraction: Dissolve the residue in water and cool to 0 °C. Adjust the pH to >10 by the slow addition of aqueous sodium hydroxide (e.g., 2 M NaOH). Extract the aqueous layer with DCM (3x).
-
Final Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, (R)-3-Methoxypiperidine.
Applications in Drug Discovery and Medicinal Chemistry
The true value of (R)-3-Methoxypiperidine lies in its application as a high-value chiral intermediate. Its defined stereochemistry is crucial for achieving selective interactions with biological targets.[3]
Key Intermediate for Janus Kinase (JAK) Inhibitors
A primary application of this scaffold is in the synthesis of Janus Kinase (JAK) inhibitors .[9] The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in numerous autoimmune diseases (like rheumatoid arthritis) and certain cancers.[10][11] Small molecule inhibitors that target specific JAK isoforms (JAK1, JAK2, JAK3, TYK2) have emerged as a major therapeutic class.[12][13]
The (R)-3-Methoxypiperidine moiety is incorporated into JAK inhibitor candidates to:
-
Occupy Specific Pockets: The piperidine ring and its substituents can fit into specific hydrophobic or hydrophilic pockets of the kinase active site.
-
Control Conformation: The rigid, chiral structure helps lock the overall molecule into the bioactive conformation required for potent inhibition.
-
Improve Pharmacokinetics: The piperidine scaffold generally imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing druggability.[2]
Safety and Handling
(R)-3-Methoxypiperidine requires careful handling in a laboratory setting. Based on aggregated GHS data for the racemate, the following hazards are identified:
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. The compound is noted as being potentially air-sensitive.[6]
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Conclusion
(R)-3-Methoxypiperidine is more than a simple chemical reagent; it is a sophisticated, enabling tool for the modern medicinal chemist. Its value is derived from the convergence of a privileged heterocyclic scaffold with the precision of stereochemical control. By providing a rigid, three-dimensional framework with desirable physicochemical properties, it allows researchers to construct complex molecules capable of highly specific and potent interactions with challenging biological targets, most notably the Janus kinase family. The robust synthetic pathways available for its preparation further solidify its role as a key building block in the ongoing quest to develop safer and more effective medicines for a range of human diseases.
References
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